molecular formula C11H14ClN3O2 B13032746 Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate

Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate

Cat. No.: B13032746
M. Wt: 255.70 g/mol
InChI Key: LNBDNXNEUICSIM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrido[4,3-D]pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate typically involves the condensation of a chloro-substituted pyrimidine derivative with an appropriate ethyl ester. One common method involves the reaction of 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate can be compared with other similar compounds such as:

  • tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
  • 2-Methyl-2-propanyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-7-carboxylate

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical and biological properties .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-10(16)7-15-4-3-9-8(6-15)5-13-11(12)14-9/h5H,2-4,6-7H2,1H3

InChI Key

LNBDNXNEUICSIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC2=NC(=NC=C2C1)Cl

Origin of Product

United States

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